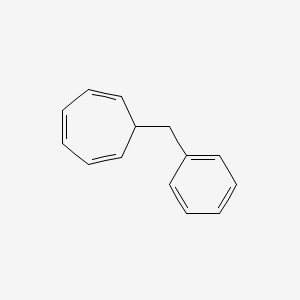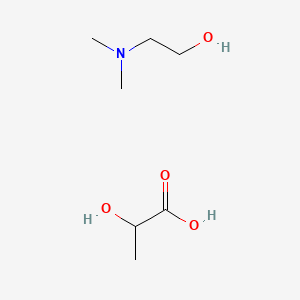
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine involves multiple steps, typically starting with the preparation of the piperidine and pyrrolidine rings. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidine Ring: Similar cyclization reactions are used to form the pyrrolidine ring.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the piperidine and pyrrolidine rings through a series of reactions that may include amide bond formation and other coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Hydrolysis: The ester group (propionyloxy) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenyl halides, propionic anhydride
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-phenylpiperidine: Lacks the propionyloxy and pyrrolidinylpropyl groups.
4-Phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine: Lacks the dimethyl groups.
Uniqueness
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
54521-98-1 |
|---|---|
Molecular Formula |
C23H36N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2,5-dimethyl-4-phenyl-1-(3-pyrrolidin-1-ylpropyl)piperidin-4-yl] propanoate |
InChI |
InChI=1S/C23H36N2O2/c1-4-22(26)27-23(21-11-6-5-7-12-21)17-20(3)25(18-19(23)2)16-10-15-24-13-8-9-14-24/h5-7,11-12,19-20H,4,8-10,13-18H2,1-3H3 |
InChI Key |
UGHTXONKXAKVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)CCCN2CCCC2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
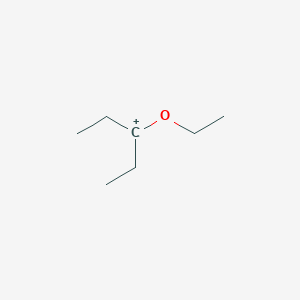
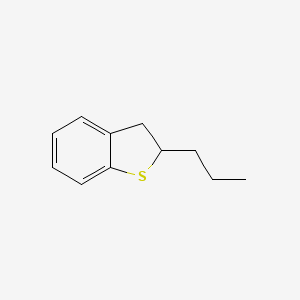
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

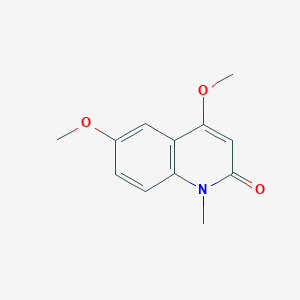


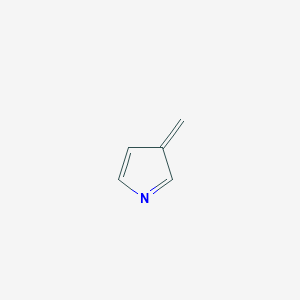
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
